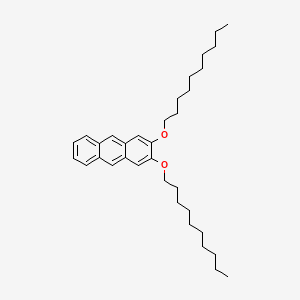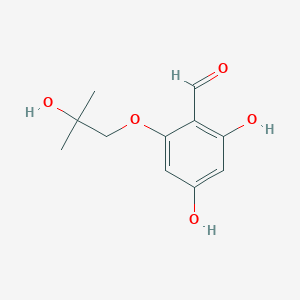
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is an organophosphorus compound that contains a copper atom coordinated to a phosphinine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper typically involves the reaction of a phosphinine precursor with a copper salt. One common method is the reaction of 3-Chloro-4,5-dimethyl-2-phenylphosphinine with copper(I) chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is usually carried out at room temperature and monitored by techniques such as NMR spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper(II) complexes back to copper(I) species.
Substitution: The chlorine atom in the phosphinine ligand can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under mild conditions, typically in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Oxidation: Copper(II) complexes with modified phosphinine ligands.
Reduction: Copper(I) complexes with the original phosphinine ligand.
Substitution: New phosphinine derivatives with different substituents replacing the chlorine atom.
科学研究应用
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers with unique electronic properties.
作用机制
The mechanism of action of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper involves its interaction with molecular targets through coordination chemistry. The copper atom can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can modulate the activity of enzymes, disrupt microbial cell membranes, or facilitate electron transfer processes in catalytic reactions.
相似化合物的比较
Similar Compounds
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;nickel
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;palladium
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;platinum
Uniqueness
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is unique due to its specific coordination environment and electronic properties conferred by the copper atom. Compared to its nickel, palladium, and platinum analogs, the copper complex may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
属性
| 154972-52-8 | |
分子式 |
C13H12ClCuP |
分子量 |
298.20 g/mol |
IUPAC 名称 |
3-chloro-4,5-dimethyl-2-phenylphosphinine;copper |
InChI |
InChI=1S/C13H12ClP.Cu/c1-9-8-15-13(12(14)10(9)2)11-6-4-3-5-7-11;/h3-8H,1-2H3; |
InChI 键 |
IDGJPNUHKBIVCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP=C(C(=C1C)Cl)C2=CC=CC=C2.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)



